molecular formula C14H21N3O B14225121 4-(1-Methylpiperidin-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-amine CAS No. 823191-53-3

4-(1-Methylpiperidin-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-amine

Cat. No.: B14225121
CAS No.: 823191-53-3
M. Wt: 247.34 g/mol
InChI Key: UMTIFVVEOWDQRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Methylpiperidin-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-amine is a synthetic organic compound that belongs to the class of benzoxazines This compound is characterized by the presence of a benzoxazine ring fused with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methylpiperidin-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-amine typically involves the reaction of 4-(1-Methylpiperidin-4-yl)aniline with appropriate reagents under controlled conditions. One common method involves the cyclization of the aniline derivative with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methylpiperidin-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(1-Methylpiperidin-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its role as a receptor antagonist.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1-Methylpiperidin-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Methylpiperidin-4-yl)aniline
  • 4-(4-Methylpiperidin-1-yl)aniline
  • 1-Methyl-4-piperidone

Uniqueness

4-(1-Methylpiperidin-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-amine is unique due to its benzoxazine ring fused with a piperidine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in scientific research.

Properties

CAS No.

823191-53-3

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

4-(1-methylpiperidin-4-yl)-2,3-dihydro-1,4-benzoxazin-6-amine

InChI

InChI=1S/C14H21N3O/c1-16-6-4-12(5-7-16)17-8-9-18-14-3-2-11(15)10-13(14)17/h2-3,10,12H,4-9,15H2,1H3

InChI Key

UMTIFVVEOWDQRU-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N2CCOC3=C2C=C(C=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.